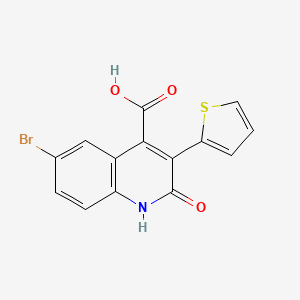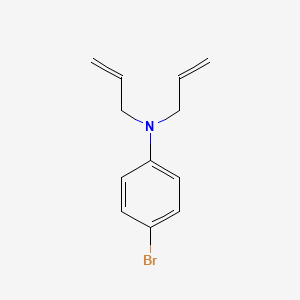
N,N-diallyl-4-bromoaniline
Übersicht
Beschreibung
N,N-diallyl-4-bromoaniline is an organic compound that belongs to the class of arylamines It features a benzene ring substituted with a bromine atom at the para position and two allyl groups attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of N,N-diallyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with allyl iodide in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure the formation of the desired product . The reaction mixture is then stirred at room temperature for a few hours before being quenched with water and extracted with an organic solvent like ethyl acetate. The product is purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
N,N-diallyl-4-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using reagents like n-butyllithium (n-BuLi) and electrophiles such as alkyl halides.
Oxidation Reactions: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the allyl groups to alkanes.
Common reagents and conditions used in these reactions include n-BuLi, THF, and various electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-4-bromoaniline has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Pharmaceuticals: The compound can be used in the development of new drugs due to its ability to undergo various chemical modifications.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which N,N-diallyl-4-bromoaniline exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and allyl groups influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles . The nitrogen atom’s lone pair of electrons can also participate in reactions, further enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
N,N-diallyl-4-bromoaniline can be compared with other similar compounds such as:
4-Bromo-N,N-diethylaniline: This compound has ethyl groups instead of allyl groups attached to the nitrogen atom.
4-Bromo-N,N-dimethylaniline: This compound has methyl groups instead of allyl groups attached to the nitrogen atom.
3-Bromo-N,N-dimethylaniline: This compound has a bromine atom at the meta position and methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications.
Eigenschaften
Molekularformel |
C12H14BrN |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
4-bromo-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
ASCBNTWCZFWIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
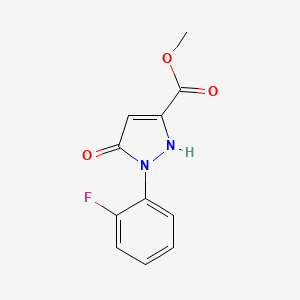
![8-(Pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8605100.png)
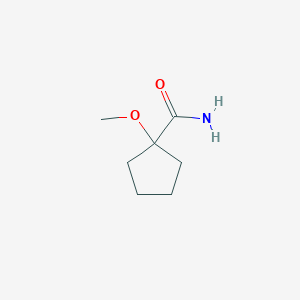
![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)
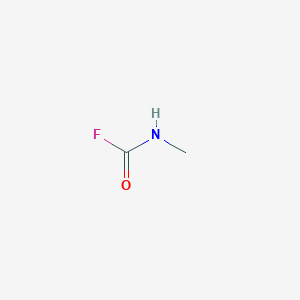

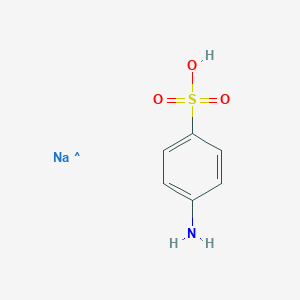
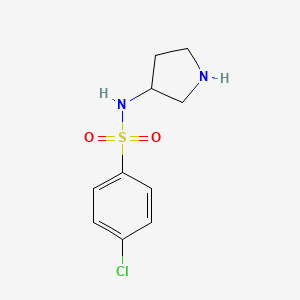
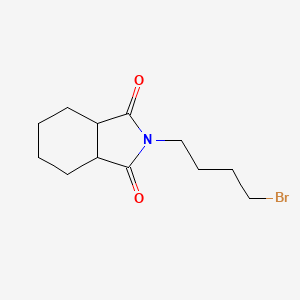
![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)
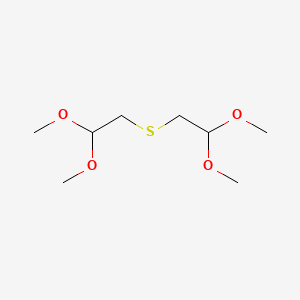
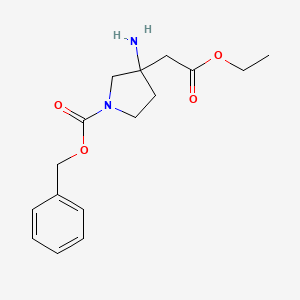
![[4-(Methylamino)phenyl]acetonitrile](/img/structure/B8605192.png)
